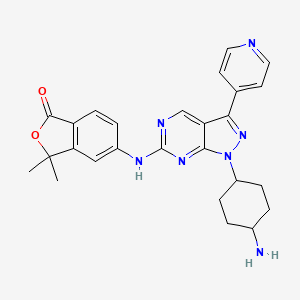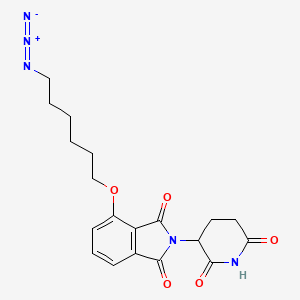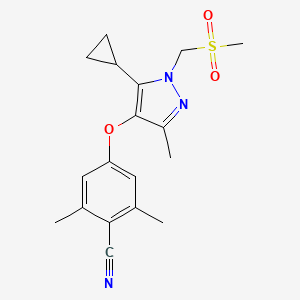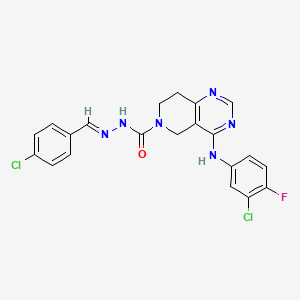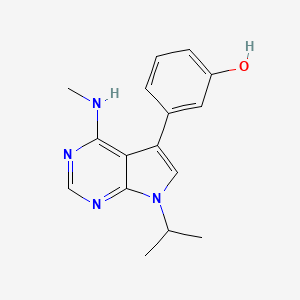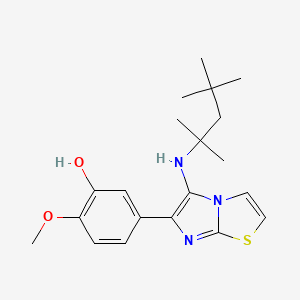
Ido1-IN-23
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ido1-IN-23 is a compound that inhibits the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan via the kynurenine pathway. This enzyme plays a pivotal role in immune regulation and is implicated in various pathophysiological processes, including cancer and neurodegenerative diseases .
Preparation Methods
The synthesis of Ido1-IN-23 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of advanced organic synthesis techniques, such as palladium-catalyzed cross-coupling reactions, to form the desired molecular structure. Reaction conditions often include the use of specific solvents, temperature control, and purification steps to ensure the purity and yield of the final product .
Industrial production methods for this compound would likely involve scaling up these synthetic routes while optimizing reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing technologies to ensure consistent production quality .
Chemical Reactions Analysis
Ido1-IN-23 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but generally include modified versions of the original compound with different functional groups .
Scientific Research Applications
Ido1-IN-23 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of IDO1 and its effects on tryptophan metabolism. In biology, it is used to investigate the role of IDO1 in immune regulation and its impact on various cellular processes. In medicine, this compound is being explored as a potential therapeutic agent for cancer immunotherapy, as it can help to overcome tumor-induced immunosuppression by inhibiting the activity of IDO1 .
Mechanism of Action
The mechanism of action of Ido1-IN-23 involves the inhibition of the IDO1 enzyme, which catalyzes the conversion of tryptophan to kynurenine. By inhibiting this enzyme, this compound reduces the production of kynurenine and other downstream metabolites, which are known to suppress immune cell function and promote tumor immune escape. This inhibition helps to restore the immune system’s ability to recognize and eliminate tumor cells .
Comparison with Similar Compounds
Ido1-IN-23 is unique among IDO1 inhibitors due to its specific molecular structure and high potency. Similar compounds include other IDO1 inhibitors such as epacadostat and navoximod, which also target the same enzyme but may have different pharmacokinetic properties and efficacy profiles. The uniqueness of this compound lies in its ability to effectively inhibit IDO1 with minimal off-target effects, making it a promising candidate for further development in cancer immunotherapy .
Properties
Molecular Formula |
C20H27N3O2S |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-methoxy-5-[5-(2,4,4-trimethylpentan-2-ylamino)imidazo[2,1-b][1,3]thiazol-6-yl]phenol |
InChI |
InChI=1S/C20H27N3O2S/c1-19(2,3)12-20(4,5)22-17-16(21-18-23(17)9-10-26-18)13-7-8-15(25-6)14(24)11-13/h7-11,22,24H,12H2,1-6H3 |
InChI Key |
GDVSWQKAZQSAPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC1=C(N=C2N1C=CS2)C3=CC(=C(C=C3)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


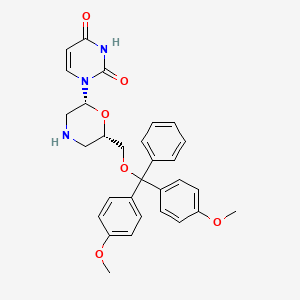

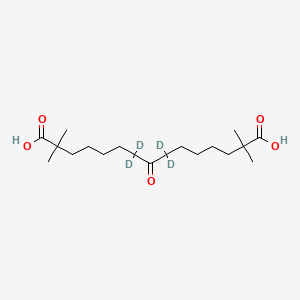
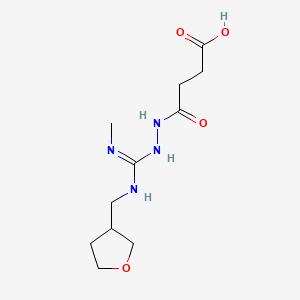
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12389242.png)
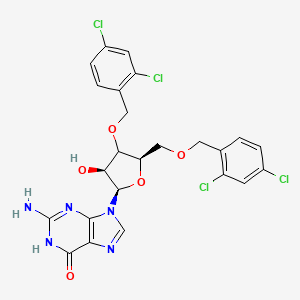
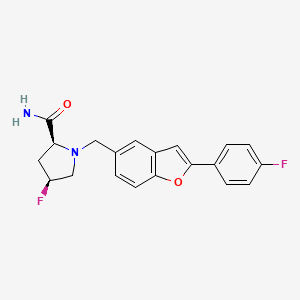
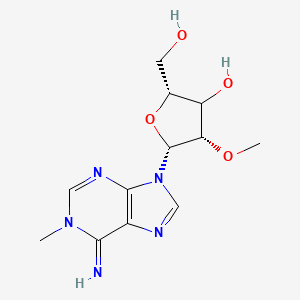
![N'-[2-[[5-[[(2S)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide](/img/structure/B12389259.png)
